

# Commercial Suppliers of 18:1 Dodecanoyl PE: A Technical Guide

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## Compound of Interest

Compound Name: 18:1 Dodecanoyl PE

Cat. No.: B15575540

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **18:1 Dodecanoyl PE**, a functionalized fusogenic lipid. It is intended for researchers, scientists, and drug development professionals working with lipid-based delivery systems. This document outlines the key commercial suppliers, presents quantitative data on its fusogenic properties, details experimental protocols for its use, and illustrates its proposed mechanism of action.

## Commercial Availability

**18:1 Dodecanoyl PE**, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), is a specialized lipid primarily used in the formulation of fusogenic liposomes. The primary manufacturer of this lipid is Avanti Polar Lipids.<sup>[1]</sup> For researchers outside of the United States, Merck (Sigma-Aldrich) is the exclusive distributor.<sup>[1]</sup> Other commercial suppliers listing this product include BroadPharm and Scientific Laboratory Supplies (SLS).<sup>[2][3][4]</sup>

Table 1: Commercial Suppliers and Product Information

Supplier	Product Name	Catalog Number (Example)	CAS Number
Avanti Polar Lipids	18:1 Dodecanyl PE	870262	474923-47-2
Merck (Sigma-Aldrich)	18:1 Dodecanyl PE	870262P-25MG	474923-47-2
BroadPharm	18:1 Dodecanyl PE	BP-28339	474923-47-2
Scientific Laboratory Supplies (SLS)	18:1 DODECANYL PE	870262P-25MG	474923-47-2

## Technical Data and Fusogenic Properties

**18:1 Dodecanyl PE** is classified as a head-group modified, functionalized lipid.<sup>[5]</sup> Its fusogenic properties, the ability to promote membrane fusion, are a key feature for its application in drug and gene delivery systems. The fusogenicity of liposomes containing **18:1 Dodecanyl PE** (also referred to as N-C12-DOPE) is dependent on its concentration within the liposome and the presence of divalent cations like calcium ( $\text{Ca}^{2+}$ ).<sup>[5]</sup>

A key study investigated the fusogenic capabilities of liposomes composed of N-C12-DOPE and dioleoylphosphatidylcholine (DOPC) by observing their interaction with erythrocyte ghosts.<sup>[5]</sup> The findings from this research are summarized in the tables below.

Table 2: Concentration-Dependent Fusion with **18:1 Dodecanyl PE**<sup>[5]</sup>

Mole Percentage (%) of 18:1 Dodecanyl PE in DOPC Liposomes	Fusion with Erythrocyte Ghosts (in the presence of 3 mM $\text{Ca}^{2+}$ )
< 60 mol%	No significant fusion observed
≥ 60 mol%	Fusion observed

Table 3: Cation-Dependent Binding and Fusion of 70:30 N-C12-DOPE/DOPC Liposomes<sup>[5]</sup>

Cation	Concentration for Binding to Erythrocyte Ghosts	Concentration for Lipid Mixing and Content Delivery
Ca <sup>2+</sup>	≥ 1 mM	≥ 1.25 mM
Mg <sup>2+</sup>	Not specified	≥ 1.25 mM

The study also noted that in the absence of divalent cations, low pH could induce fusion, suggesting a potential mechanism for endosomal escape in cellular delivery applications.[5]

## Experimental Protocols

The following are detailed methodologies for the preparation of liposomes containing **18:1 Dodecanyl PE** and a common assay for assessing their fusogenic activity. These protocols are based on established techniques in the field and specific conditions reported in the literature for N-C12-DOPE.

### Liposome Preparation via Thin-Film Hydration and Extrusion

This is a standard and widely used method for preparing unilamellar liposomes of a defined size.

Materials:

- **18:1 Dodecanyl PE** (N-C12-DOPE)
- Dioleoylphosphatidylcholine (DOPC)
- Chloroform
- Hydration buffer (e.g., HEPES-buffered saline)
- Round-bottom flask
- Rotary evaporator

- Water bath
- Nitrogen or Argon gas
- Vacuum pump
- Liposome extruder
- Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
  - Dissolve the desired molar ratio of **18:1 Dodecanyl PE** and DOPC in chloroform in a round-bottom flask.
  - Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature slightly above the transition temperature of the lipids.
  - Rotate the flask and gradually reduce the pressure to evaporate the chloroform, creating a thin, uniform lipid film on the inner surface of the flask.
  - Dry the film further under a gentle stream of nitrogen or argon gas, followed by desiccation under high vacuum for at least one hour to remove residual solvent.
- Hydration:
  - Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film.
  - Agitate the flask by hand-shaking or vortexing above the lipid transition temperature until the lipid film is fully suspended. This results in the formation of a milky suspension of multilamellar vesicles (MLVs).
- Extrusion (Sizing):

- Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
- Equilibrate the extruder and the MLV suspension to a temperature above the lipid transition temperature.
- Pass the MLV suspension through the extruder multiple times (typically 11-21 passes). This process forces the lipids through the defined pores, resulting in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution. The suspension should become more translucent.
- Storage:
  - Store the prepared liposomes at 4°C.

## Membrane Fusion Assay (Based on Lipid Mixing)

A common method to assess membrane fusion is to use a fluorescence resonance energy transfer (FRET)-based lipid mixing assay. This involves labeling one population of liposomes with both a fluorescent donor and acceptor pair. Fusion with an unlabeled liposome population leads to the dilution of the probes in the fused membrane, resulting in a decrease in FRET and an increase in donor fluorescence.

Materials:

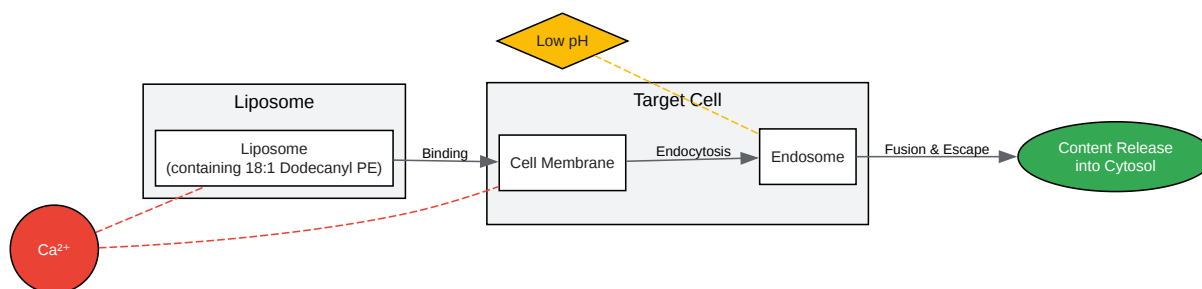
- Labeled liposomes (containing **18:1 Dodecanyl PE** and fluorescent lipid probes like NBD-PE and Rhodamine-PE)
- Unlabeled target liposomes or cells (e.g., erythrocyte ghosts)
- Fluorometer
- Cuvettes
- Buffer solution
- Divalent cation solutions (e.g.,  $\text{CaCl}_2$ )

## Procedure:

- Prepare fluorescently labeled liposomes containing **18:1 Dodecanyl PE** as described in Protocol 3.1, incorporating a small mole percentage (e.g., 0.5 mol% each) of a FRET donor (e.g., NBD-PE) and acceptor (e.g., Rhodamine-PE).
- In a cuvette, add the labeled liposomes diluted in the appropriate buffer.
- Place the cuvette in a temperature-controlled fluorometer and monitor the baseline fluorescence of the donor fluorophore.
- Initiate the fusion reaction by adding the unlabeled target liposomes or cells.
- If studying cation-dependent fusion, add the desired concentration of the divalent cation solution (e.g.,  $\text{CaCl}_2$ ) to the cuvette.
- Continuously record the donor fluorescence intensity over time. An increase in donor fluorescence indicates lipid mixing and, therefore, membrane fusion.
- To determine the maximum (100%) fluorescence (complete dequenching), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes.

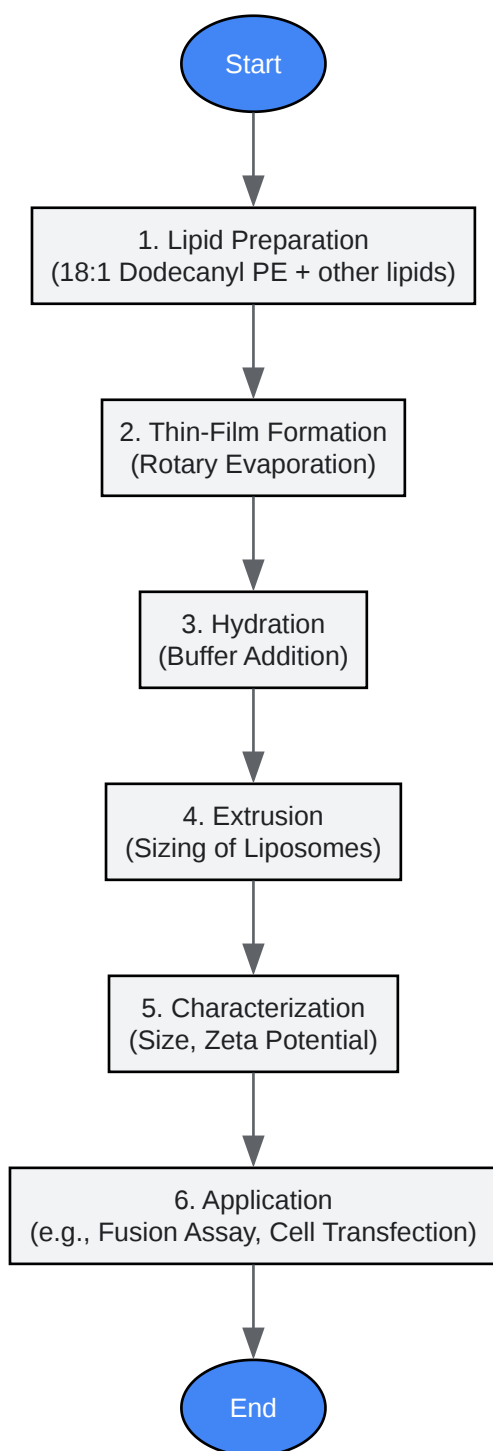
## Visualizations: Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action for **18:1 Dodecanyl PE**-mediated membrane fusion and a typical experimental workflow for its application.



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Caption: Proposed mechanism of **18:1 Dodecanyl PE**-mediated delivery.

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